Cas no 25911-65-3 (3-Aminopyrazine-2-carbonitrile)

3-Aminopyrazine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Aminopyrazine-2-carbonitrile
- 3-amino-2-Pyrazinecarbonitrile
- 2-AMINO-3-CYANOPYRAZINE
- 2-Aminopyrazin-3-carbonitril
- 3-Amino-pyrazin-2-carbonitril
- 3-amino-pyrazine-2-carbonitrile
- 3-aminopyrazinecarbonitrile
- amino-2 cyano-3 pyrazine
- Pyrazinecarbonitrile,3-amino- (8CI,9CI)
- Pyrazinonitrile, 3-amino- (6CI)
- 2-Aminopyrazine-3-carbonitrile
- Pyrazinecarbonitrile, 3-amino-
- GPIZLEHIVRHDAW-UHFFFAOYSA-N
- 2-Pyrazinecarbonitrile, 3-amino-
- BCP23267
- STL557142
- RW2364
- BBL103332
- AB10707
- RP19360
- 3-AMINO PYRAZINE-2-CARBONITRILE
- ZB010612
- AK
- FT-0648510
- DS-10921
- AM20070336
- AC-25171
- MFCD02091510
- CS-D1579
- EN300-80244
- AKOS011966863
- Z995018904
- SCHEMBL2877700
- 25911-65-3
- SY021363
- DTXSID90355839
- Q-103301
- A5169
- pyrazine, 2-amino-3-cyano-
- DB-013086
- AC-907/34115063
-
- MDL: MFCD02091510
- インチ: 1S/C5H4N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,(H2,7,9)
- InChIKey: GPIZLEHIVRHDAW-UHFFFAOYSA-N
- ほほえんだ: N1C([H])=C([H])N=C(C#N)C=1N([H])[H]
計算された属性
- せいみつぶんしりょう: 120.04400
- どういたいしつりょう: 120.043596145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- ふってん: 364.8°C at 760 mmHg
- PSA: 75.59000
- LogP: 0.51168
3-Aminopyrazine-2-carbonitrile セキュリティ情報
- 危害声明: H302-H315-H319-H335
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
3-Aminopyrazine-2-carbonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Aminopyrazine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052118-250mg |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 98% | 250mg |
¥76 | 2023-04-14 | |
eNovation Chemicals LLC | Y0984836-25g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 95% | 25g |
$420 | 2024-08-02 | |
eNovation Chemicals LLC | K08941-50g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 97% | 50g |
$1200 | 2023-05-16 | |
eNovation Chemicals LLC | K08941-10g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 97% | 10g |
$450 | 2023-05-16 | |
eNovation Chemicals LLC | K08941-25g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 97% | 25g |
$700 | 2023-05-16 | |
eNovation Chemicals LLC | K14201-25g |
3-aminopyrazine-2-carbonitrile |
25911-65-3 | 95% | 25g |
$720 | 2024-05-24 | |
abcr | AB444021-250 mg |
3-Aminopyrazine-2-carbonitrile; . |
25911-65-3 | 250MG |
€86.70 | 2023-01-20 | ||
abcr | AB444021-10 g |
3-Aminopyrazine-2-carbonitrile; . |
25911-65-3 | 10g |
€338.20 | 2023-07-18 | ||
abcr | AB444021-25 g |
3-Aminopyrazine-2-carbonitrile; . |
25911-65-3 | 25g |
€655.50 | 2023-07-18 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0136-5g |
3-Amino-pyrazine-2-carbonitrile |
25911-65-3 | 95% | 5g |
1526.48CNY | 2021-05-08 |
3-Aminopyrazine-2-carbonitrile 関連文献
-
Adrien Albert,Kyuji Ohta J. Chem. Soc. C 1970 1540
-
2. Pteridine studies. Part XLI. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compoundsAdrien Albert,Kyuji Ohta J. Chem. Soc. C 1971 3727
-
3. Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehydeAderien Albert,Kyuji Ohta J. Chem. Soc. C 1971 2357
3-Aminopyrazine-2-carbonitrileに関する追加情報
Recent Advances in the Study of 3-Aminopyrazine-2-carbonitrile (CAS: 25911-65-3) in Chemical Biology and Pharmaceutical Research
3-Aminopyrazine-2-carbonitrile (CAS: 25911-65-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrazine core and functional amino and cyano groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research brief aims to provide an overview of the latest findings related to 3-Aminopyrazine-2-carbonitrile, highlighting its synthetic utility, biological activities, and therapeutic potential.
One of the most notable advancements in the study of 3-Aminopyrazine-2-carbonitrile is its role in the design of kinase inhibitors. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the pyrazine scaffold has been extensively utilized in the development of selective inhibitors. Recent publications have demonstrated that derivatives of 3-Aminopyrazine-2-carbonitrile exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR, which are implicated in various malignancies. Structural modifications of the pyrazine core, including the introduction of substituents at the amino and cyano positions, have been shown to enhance binding affinity and selectivity, paving the way for the development of next-generation kinase inhibitors.
In addition to its applications in kinase inhibition, 3-Aminopyrazine-2-carbonitrile has been investigated for its antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes. These findings suggest that 3-Aminopyrazine-2-carbonitrile could serve as a promising scaffold for the development of novel antibiotics, addressing the growing challenge of antimicrobial resistance.
Another area of interest is the anti-inflammatory potential of 3-Aminopyrazine-2-carbonitrile derivatives. Recent preclinical studies have shown that these compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. For instance, a derivative featuring a sulfonamide group at the 3-position of the pyrazine ring demonstrated significant reduction in pro-inflammatory cytokine production in vitro and in vivo. These results highlight the potential of 3-Aminopyrazine-2-carbonitrile-based compounds as anti-inflammatory agents, with possible applications in the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The synthetic versatility of 3-Aminopyrazine-2-carbonitrile has also been a focal point of recent research. Advances in green chemistry have enabled the development of more efficient and sustainable synthetic routes for this compound and its derivatives. For example, a 2022 study described a one-pot, catalyst-free synthesis of 3-Aminopyrazine-2-carbonitrile using microwave irradiation, which significantly reduced reaction times and improved yields. Such innovations not only enhance the accessibility of this compound for research but also align with the pharmaceutical industry's growing emphasis on environmentally friendly processes.
In conclusion, 3-Aminopyrazine-2-carbonitrile (CAS: 25911-65-3) continues to be a valuable building block in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with its synthetic adaptability, make it a promising candidate for the development of new therapeutic agents. Future research should focus on optimizing the pharmacological properties of its derivatives, exploring novel mechanisms of action, and advancing these compounds into clinical trials. The ongoing exploration of this compound underscores its potential to address unmet medical needs and contribute to the advancement of drug discovery.
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